
邻邻'-甲氧基氯
描述
O,P'-Methoxychlor, also known as O,P'-Methoxychlor, is a useful research compound. Its molecular formula is C16H15Cl3O2 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
The exact mass of the compound O,P'-Methoxychlor is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O,P'-Methoxychlor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,P'-Methoxychlor including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生殖系统影响: 已观察到甲氧基氯会导致小鼠卵巢卵泡闭锁,影响卵巢表面上皮高度,并影响阴道细胞学,可能影响卵巢功能 (Borgeest 等,2002)。类似的影响包括抑制大鼠卵巢的卵泡发生并刺激抗苗勒氏激素的产生,这可能影响青春期前卵泡发育和卵巢功能 (Uzumcu 等,2006).
内分泌干扰: 甲氧基氯在大鼠中显示出显着内分泌干扰,导致雄性乳腺小叶萎缩,雌性发情周期异常和卵巢萎缩 (Okazaki 等,2001)。它模拟雌性大鼠和仓鼠的雌激素效应,影响行为和子宫形态 (Gray 等,1988).
氧化应激: 暴露于甲氧基氯会诱导氧化应激并影响小鼠卵母细胞减数分裂成熟,原因是细胞 ROS 代谢受损 (Liu 等,2016)。它还会在大鼠睾丸中引起氧化应激,可能导致生殖异常 (Latchoumycandane & Mathur, 2002).
环境行为: 甲氧基氯被强烈吸附到淡水环境中的聚乙烯衬里和沉积物中,并缓慢释放,对水化学参数的影响很小 (Solomon 等,1986)。此外,链霉菌联合体可以有效地从浆液和土壤系统中去除甲氧基氯,表明生物修复方法的潜力 (Fuentes 等,2014).
作用机制
Mode of Action
O,P’-Methoxychlor is an endocrine-disrupting chemical (EDC) that mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It also affects the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators .
Biochemical Pathways
O,P’-Methoxychlor can influence various hormone-dependent signaling pathways . Some endocrine disrupters like O,P’-Methoxychlor can have genome-wide effects on DNA methylation status . They can also modulate lipid metabolism and adipogenesis, which may contribute to obesity .
Pharmacokinetics (ADME Properties)
It’s known that such properties play a crucial role in drug discovery and chemical safety assessment . The ADME properties of a compound can significantly impact its bioavailability and efficacy.
Result of Action
O,P’-Methoxychlor can induce changes at the molecular and cellular levels. For instance, it has been found to impact reproductive outcomes . In males, it can lead to reduced weight of the epididymis and seminiferous vesicles, associated with reduced testosterone levels and seminiferous tubule diameter . In females, it can advance puberty, associated with an enhanced expression of kisspeptin cells . Both males and females show deficits in mate preference tests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of O,P’-Methoxychlor. Its fate in complex environments, especially in aquatic phases such as lakes and rivers, is governed by the main properties of the contaminants and the environmental properties . The environmental properties and interchanges between this pesticide and the environment can influence its fate . The environmental fate of O,P’-Methoxychlor is governed by environmental effects and its interactions with the environment as well as its inherent properties .
安全和危害
Methoxychlor is toxic to fish and various invertebrates and is an endocrine disruptor in humans and other mammals . It is also listed as a persistent, bioaccumulative, and toxic (PBT) chemical by the EPA Toxics Release Inventory (TRI) program . The use of Methoxychlor as a pesticide was banned in the United States in 2003 and in the European Union in 2002 .
生化分析
Biochemical Properties
O,P’-Methoxychlor is metabolized in the liver by O-demethylation to polar mono- and bis-phenolic metabolites . The bisphenolic metabolite of O,P’-Methoxychlor, 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is approximately 100-fold more potent .
Cellular Effects
O,P’-Methoxychlor, as an estrogenic compound, promotes oxidative stress, induces oxidative stress damage to ovarian follicles, and causes miscarriages and stillbirths in females . It has been shown to reduce embryo totipotent gene expression, and the oxidative stress induced by O,P’-Methoxychlor may cause changes in Bcl-2 family members .
Molecular Mechanism
O,P’-Methoxychlor exerts its effects at the molecular level through various mechanisms. It increases the levels of reactive oxygen species (ROS), decreases the mitochondrial membrane potential (ΔΨm) and mitochondrial copy number during the development of early embryos . It also induces apoptosis and DNA damage, decreases cell proliferation, and down-regulates the expression of pluripotency-related genes SOX2, NANOG, and OCT4, while up-regulating the expression of apoptosis-related genes BAX/BCL-2 and Caspase9 .
Temporal Effects in Laboratory Settings
In laboratory settings, O,P’-Methoxychlor has been observed to have long-term effects on cellular function. Early embryos exposed to O,P’-Methoxychlor had a significantly lower cleavage rate, blastocyst rate, hatching rate, and total cell count compared with the control group .
Dosage Effects in Animal Models
In animal models, the effects of O,P’-Methoxychlor vary with different dosages. High doses of O,P’-Methoxychlor have been shown to induce a reduction in the ability of the testis and potential infertility .
Metabolic Pathways
O,P’-Methoxychlor is involved in various metabolic pathways. It is metabolized in the liver by O-demethylation to polar mono- and bis-phenolic metabolites .
Transport and Distribution
O,P’-Methoxychlor, due to its lipophilic characteristics, accumulates in organisms . It is transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
属性
IUPAC Name |
1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLPAOBVIKLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042231 | |
| Record name | o,p'-Methoxychlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30667-99-3 | |
| Record name | o,p'-Methoxychlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o,p-Methoxychlor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o,p'-Methoxychlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,P'-METHOXYCHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of analyzing O,P'-Methoxychlor in aquatic tissue samples?
A1: O,P'-Methoxychlor, like other chlorinated pesticides and industrial chemicals, exhibits high hydrophobicity (Log Kow > 4) []. This characteristic leads to its accumulation in the lipid tissues of aquatic organisms, even if present at low concentrations in the water column []. Analyzing its presence in tissues like whole-body fish and corbicula provides valuable insights into long-term water quality trends, potential contamination sources, and changes in land-use patterns []. Essentially, these organisms act as bioindicators, reflecting the overall health of the aquatic ecosystem.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


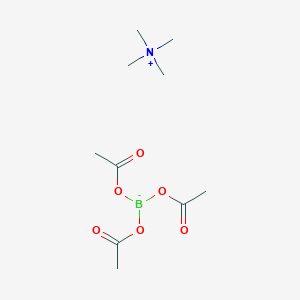
![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
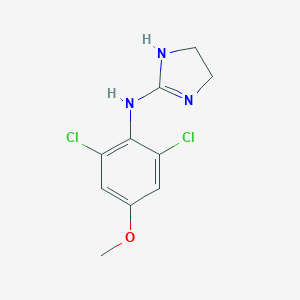
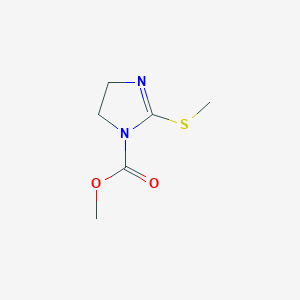
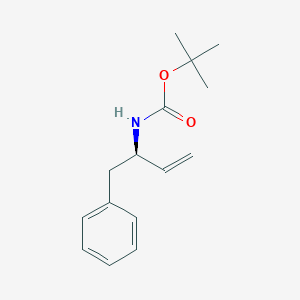


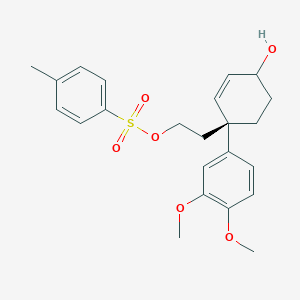

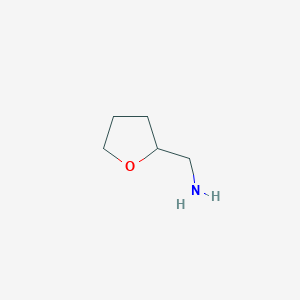
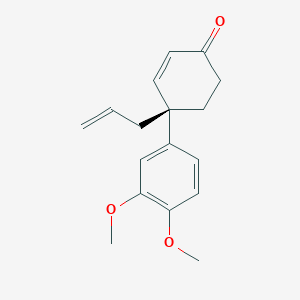
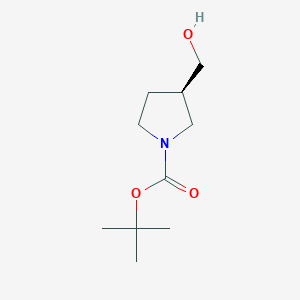
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)

